2-(Cyclopropylamino)-3-(4-(trifluoromethyl)-1H-pyrazol-1-yl)propanoic acid
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Overview
Description
2-(Cyclopropylamino)-3-(4-(trifluoromethyl)-1H-pyrazol-1-yl)propanoic acid is a compound that features a cyclopropylamino group, a trifluoromethyl-substituted pyrazole ring, and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopropylamino)-3-(4-(trifluoromethyl)-1H-pyrazol-1-yl)propanoic acid typically involves the following steps:
Formation of the pyrazole ring:
Introduction of the cyclopropylamino group: This step involves the reaction of cyclopropylamine with an appropriate intermediate.
Formation of the propanoic acid moiety: This can be achieved through various methods, including the use of malonic ester synthesis or other carboxylation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclopropylamino)-3-(4-(trifluoromethyl)-1H-pyrazol-1-yl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may yield derivatives with different functional groups.
Scientific Research Applications
2-(Cyclopropylamino)-3-(4-(trifluoromethyl)-1H-pyrazol-1-yl)propanoic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or tool for studying biological processes.
Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: The compound may find applications in the development of new materials or agrochemicals.
Mechanism of Action
The mechanism of action of 2-(Cyclopropylamino)-3-(4-(trifluoromethyl)-1H-pyrazol-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the cyclopropylamino group may interact with biological targets through hydrogen bonding or hydrophobic interactions. The exact molecular targets and pathways would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(Cyclopropylamino)-4-(trifluoromethyl)benzoic acid
- 4-Amino-2-(trifluoromethyl)benzonitrile
Uniqueness
2-(Cyclopropylamino)-3-(4-(trifluoromethyl)-1H-pyrazol-1-yl)propanoic acid is unique due to its combination of a cyclopropylamino group, a trifluoromethyl-substituted pyrazole ring, and a propanoic acid moiety. This combination of structural features can impart distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H12F3N3O2 |
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Molecular Weight |
263.22 g/mol |
IUPAC Name |
2-(cyclopropylamino)-3-[4-(trifluoromethyl)pyrazol-1-yl]propanoic acid |
InChI |
InChI=1S/C10H12F3N3O2/c11-10(12,13)6-3-14-16(4-6)5-8(9(17)18)15-7-1-2-7/h3-4,7-8,15H,1-2,5H2,(H,17,18) |
InChI Key |
JEWWXDKLZCAUQF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(CN2C=C(C=N2)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
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